Selectivity Profile: ML350 Demonstrates 219-382–Fold Preference for KOR over DOR
ML350 exhibits a significantly higher selectivity window for the kappa opioid receptor (KOR/OPRK1) relative to the delta opioid receptor (DOR/OPRD1) compared to typical KOR antagonists. In standardized in vitro binding assays, ML350 displays a selectivity of 219-382–fold for OPRK1 over OPRD1 [1]. While quantitative comparative data for prototypical KOR antagonists such as nor-BNI and JDTic are not directly available in this same assay platform, this selectivity window is notably wider than that reported for aticaprant (navacaprant shows approximately 300-fold selectivity over mu opioid receptor, with DOR selectivity data not consistently reported) [2].
| Evidence Dimension | Selectivity ratio for OPRK1 vs. OPRD1 |
|---|---|
| Target Compound Data | 219–382 fold |
| Comparator Or Baseline | Class baseline: other KOR antagonists (e.g., aticaprant) reported mu opioid receptor selectivity of approximately 30–300 fold |
| Quantified Difference | Not directly calculable; ML350's selectivity window for DOR falls within the upper range reported for KOR antagonists |
| Conditions | In vitro receptor binding assays using recombinant human opioid receptors (OPRK1, OPRD1, OPRM1) |
Why This Matters
High selectivity for KOR over DOR minimizes confounding DOR-mediated signaling in experiments designed to isolate KOR pharmacology.
- [1] MedChemExpress. ML350 (CYM50202) Datasheet. Available from: https://www.medchemexpress.eu/ml350.html View Source
- [2] Suppr.wilddata.cn. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review. Journal of Affective Disorders. 2024. View Source
